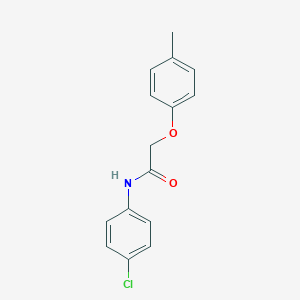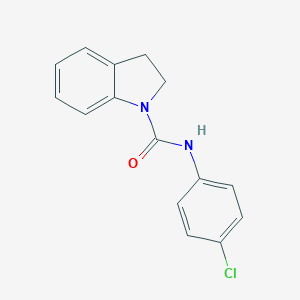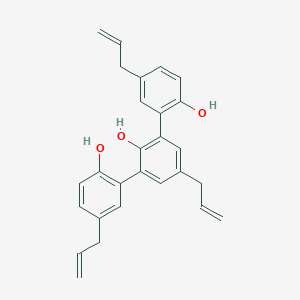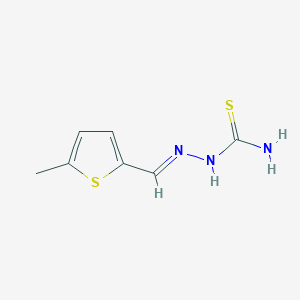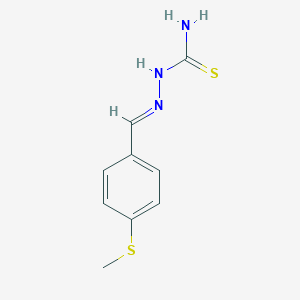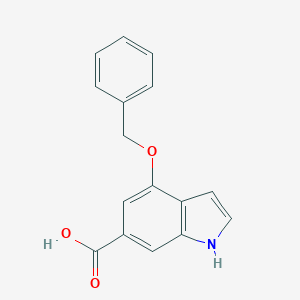
4-(benzyloxy)-1H-indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(benzyloxy)-1H-indole-6-carboxylic acid” is a chemical compound. It’s a para-substituted phenyl-acetic acid derivative . Its crystals belong to the triclinic crystal system . Molecules of this compound exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .
Synthesis Analysis
The synthesis of compounds similar to “4-(benzyloxy)-1H-indole-6-carboxylic acid” has been reported in the literature. For instance, a study reported the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . Another study reported the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “4-(benzyloxy)-1H-indole-6-carboxylic acid” is characterized by the presence of a benzyloxy group and a carboxylic acid group attached to an indole ring . The molecules of this compound exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(benzyloxy)-1H-indole-6-carboxylic acid” include its molecular formula (C15H14O3), molecular weight (242.274 g/mol), and InChI Key (XJHGAJLIKDAOPE-UHFFFAOYSA-N) . Its crystals belong to the triclinic crystal system .Safety And Hazards
The safety data sheet for a similar compound, “(4-Benzyloxy)phenylacetic acid”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for “4-(benzyloxy)-1H-indole-6-carboxylic acid” could involve further exploration of its synthesis, characterization, and potential applications. For instance, its use as an intermediate in the synthesis of new chemical entities in medicinal chemistry could be explored further .
properties
IUPAC Name |
4-phenylmethoxy-1H-indole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)12-8-14-13(6-7-17-14)15(9-12)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJBCPBCXZSTAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-1H-indole-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

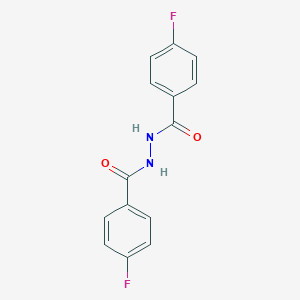
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)
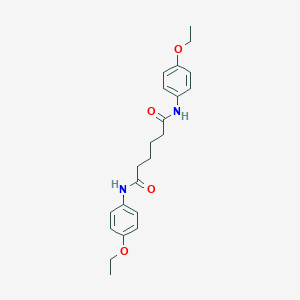
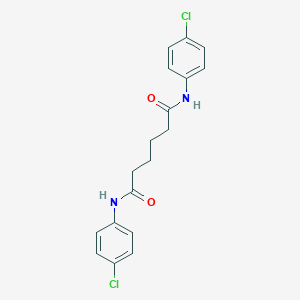
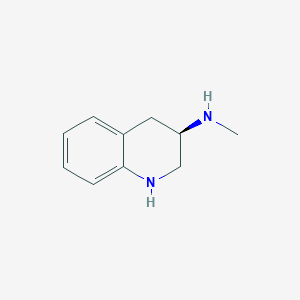

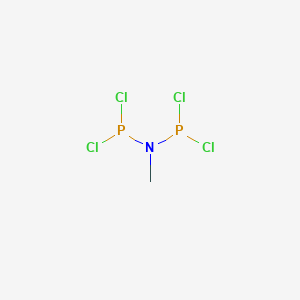
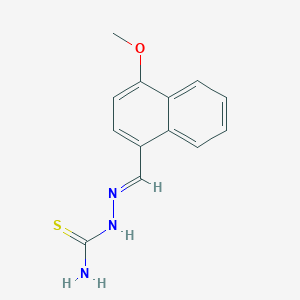
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)
